Cas no 2503207-27-8 ((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)

(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride structure
2503207-27-8 structure
商品名:(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
CAS番号:2503207-27-8
MF:C6H15ClN2O2S
メガワット:214.713499307632
CID:6129607
PubChem ID:165877171

(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

    • (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
    • 2138167-50-5
    • EN300-1696273
    • rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans
    • 2503207-27-8
    • インチ: 1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H
    • InChIKey: WHKUQNCMTUUGBT-UHFFFAOYSA-N
    • ほほえんだ: Cl.S(CC1CNCC1C)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 214.0542766g/mol
  • どういたいしつりょう: 214.0542766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6Ų

(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1696273-5.0g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
5g
$2981.0 2023-05-26
Enamine
EN300-1696273-0.05g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
0.05g
$864.0 2023-09-20
Enamine
EN300-1696273-0.1g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
0.1g
$904.0 2023-09-20
Enamine
EN300-1696273-1.0g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
1g
$1029.0 2023-05-26
Enamine
EN300-1696273-2.5g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
2.5g
$2014.0 2023-09-20
Enamine
EN300-1696273-0.25g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
0.25g
$946.0 2023-09-20
Enamine
EN300-1696273-10g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
10g
$4421.0 2023-09-20
Enamine
EN300-1696273-1g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
1g
$1029.0 2023-09-20
Enamine
EN300-1696273-10.0g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
10g
$4421.0 2023-05-26
Enamine
EN300-1696273-0.5g
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
2503207-27-8
0.5g
$987.0 2023-09-20

(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride 関連文献

(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochlorideに関する追加情報

Comprehensive Overview of (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS No. 2503207-27-8)

(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride is a specialized organic compound with significant potential in pharmaceutical research and development. With the CAS registry number 2503207-27-8, this compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecular structure combines a pyrrolidine ring with a methanesulfonamide group, making it an interesting candidate for drug discovery programs targeting neurological and metabolic disorders.

The growing interest in sulfonamide derivatives in medicinal chemistry has positioned (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride as a compound worth investigating. Recent trends in pharmaceutical research show increased focus on small molecule modulators of biological targets, and this compound's structural characteristics suggest potential as a pharmacological probe or lead compound. Its hydrochloride salt form enhances stability and solubility, important factors for drug development.

From a chemical perspective, 2503207-27-8 exhibits several noteworthy properties. The 4-methylpyrrolidine moiety contributes to the molecule's basicity and potential for forming hydrogen bonds, while the methanesulfonamide group adds polarity and potential for specific target interactions. These features make the compound particularly interesting for researchers studying enzyme inhibitors or receptor modulators, especially in the central nervous system.

The synthesis of (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride typically involves multi-step organic transformations, with careful control of reaction conditions to ensure high purity. Current synthetic approaches focus on optimizing yield and minimizing byproducts, reflecting the pharmaceutical industry's emphasis on green chemistry principles and process efficiency. Analytical characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis.

In terms of potential applications, CAS 2503207-27-8 shows promise in several areas of biomedical research. The compound's structural similarity to known bioactive molecules suggests possible utility in developing treatments for neurodegenerative conditions or metabolic disorders. Additionally, the sulfonamide functional group present in many clinically used drugs indicates potential for antibacterial or enzyme inhibitory activity, though specific biological data would require further investigation.

The pharmaceutical industry's current focus on targeted therapies and precision medicine aligns well with research into specialized compounds like (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride. As drug discovery becomes increasingly sophisticated, molecules with well-defined stereochemistry and functional group arrays become more valuable. This compound's chiral center and hydrogen bonding capacity make it particularly interesting for structure-activity relationship studies.

From a market perspective, the demand for high-quality research chemicals and pharmaceutical intermediates continues to grow. 2503207-27-8 represents the type of specialized building block that medicinal chemists require for developing novel therapeutic agents. Suppliers offering this compound typically provide comprehensive analytical data and ensure strict quality control, reflecting the pharmaceutical industry's stringent requirements.

Recent advances in computational chemistry and molecular modeling have facilitated the study of compounds like (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride. In silico methods can predict potential biological targets and optimize molecular properties before synthesis, accelerating the drug discovery process. This compound's moderate size and well-defined structure make it particularly amenable to such computational approaches.

Safety considerations for handling CAS 2503207-27-8 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal circumstances, researchers should employ appropriate personal protective equipment and work in well-ventilated areas. Proper storage conditions typically involve protection from moisture and extreme temperatures to maintain compound stability.

The future research directions for (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride may include detailed pharmacological profiling, structure optimization studies, and investigation of potential synergistic effects with other therapeutic agents. As the understanding of complex biological systems grows, specialized compounds like this will play increasingly important roles in developing next-generation medicines.

For researchers interested in pyrrolidine derivatives or sulfonamide-containing compounds, 2503207-27-8 offers an interesting case study in molecular design. The compound's balanced properties between lipophilicity and polarity, combined with its potential for specific molecular interactions, make it a valuable subject for both academic and industrial research programs.

In conclusion, (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride represents an important addition to the toolkit of medicinal chemists and pharmaceutical researchers. Its unique combination of structural features and potential biological activities positions it as a compound worthy of further investigation in various therapeutic areas. As research continues, this molecule may contribute to advances in drug discovery and our understanding of structure-activity relationships in medicinal chemistry.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd